

An In-depth Technical Guide to Neoeriocitrin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Neoeriocitrin	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **neoeriocitrin**. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, this guide visualizes the signaling pathways modulated by **neoeriocitrin**, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Neoeriocitrin is a 7-O-glycoside of the flavanone eriodictyol, linked to the disaccharide neohesperidose (α -L-rhamnopyranosyl-($1 \rightarrow 2$)- β -D-glucopyranose)[1]. The core structure is a flavanone skeleton, characterized by a saturated C2-C3 bond in the C-ring.

Chemical Structure:



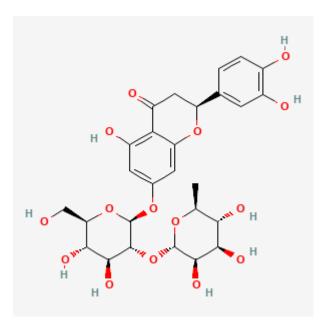


Figure 1. 2D chemical structure of Neoeriocitrin.

Table 1: Chemical Identification of Neoeriocitrin



Identifier	Value	Reference
IUPAC Name	(2S)-7-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one	[1]
Other Names	Eriodictyol-7-O- neohesperidoside, (S)-3',4',5,7- Tetrahydroxyflavanone-7-[2-O- (α-L-rhamnopyranosyl)-β-D- glucopyranoside]	[2][3]
CAS Number	13241-32-2	[1]
Chemical Formula	C27H32O15	[1]
Molecular Weight	596.53 g/mol	[3]
InChl	InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1	[1]
InChlKey	OBKKEZLIABHSGY- DOYQYKRZSA-N	[1]
Canonical SMILES	C[C@H]1INVALID-LINK O[C@@H]2INVALID-LINK CINVALID-LINK	[4]



C5=CC(=C(C=C5)O)O)O)CO) O)O)O">C@@HO

Physicochemical Properties

The physicochemical properties of **neoeriocitrin** are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of Neoeriocitrin

Property	Value	Reference
Appearance	White to beige powder	[3]
Melting Point	Not available	
Solubility	DMSO: 65 mg/mL (108.96 mM) DMF: 15 mg/mL (25.15 mM) Ethanol: 1 mg/mL (1.68 mM) DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL (0.34 mM) Pyridine, Methanol: Soluble	[2][5][6]
UV λmax	285 nm	[2]
рКа	Not available	
Stability	Stable for ≥ 4 years when stored at -20°C.	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **neoeriocitrin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned high-resolution NMR dataset for **neoeriocitrin** is not readily available in the public domain, interpretations of the aromatic proton resonances are based on



published spectra of its aglycone, eriodictyol, and related flavonoids[7].

Table 3: Predicted 1H and 13C NMR Chemical Shifts



Atom	Predicted 13C Shift (ppm)	Predicted 1H Shift (ppm)
Aglycone		
C-2	79.5	5.4 (dd)
C-3	43.2	2.8 (m), 3.1 (m)
C-4	197.1	
C-5	164.2	_
C-6	96.8	6.1 (d)
C-7	167.5	
C-8	95.9	6.1 (d)
C-9	163.2	
C-10	102.5	_
C-1'	131.2	_
C-2'	114.8	6.9 (d)
C-3'	145.7	
C-4'	146.2	_
C-5'	115.9	6.8 (d)
C-6'	118.9	6.8 (dd)
Glucose		
C-1"	99.8	5.1 (d)
C-2"	77.5	
C-3"	78.1	_
C-4"	71.2	_
C-5"	77.8	_
C-6"	62.3	_



Rhamnose		_
C-1""	101.2	5.0 (s)
C-2""	72.1	
C-3""	72.3	_
C-4"	73.9	_
C-5"	70.2	_
C-6'''	18.1	1.2 (d)

Note: These are predicted values and may differ from experimental data. The proton shifts are presented with their expected multiplicities (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for Neoeriocitrin

Ionization Mode	Precursor Ion [M- H]- (m/z)	Major Fragment Ions (m/z)	Reference
ESI-MS/MS	595.16	449.10 ([M-H-rhamnose]-), 287.05 ([M-H-neohesperidose]-, eriodictyol aglycone)	[4]

Experimental Protocols Isolation and Purification of Neoeriocitrin from Citrus Peel



The following protocol is a general method for the extraction and preparative HPLC isolation of flavonoids from citrus peels, which can be adapted for **neoeriocitrin**.

Protocol:

- Sample Preparation: Fresh citrus peels (e.g., from Citrus unshiu) are shade-dried at room temperature for three days and then ground into a fine powder (20-50 mesh)[8].
- Extraction: The powdered peel is extracted with methanol at room temperature with stirring.
 The supernatant is collected after centrifugation, and the process is repeated multiple times to ensure exhaustive extraction[8]. The combined extracts are then concentrated under reduced pressure.
- Purification by Preparative HPLC:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is a common mobile phase[9]. The gradient can be optimized to achieve the best separation.
 - Detection: The eluent is monitored at 280 nm, a wavelength where flavanones exhibit strong absorbance.
 - Fraction Collection: Fractions corresponding to the **neoeriocitrin** peak are collected, pooled, and the solvent is evaporated to yield the purified compound. Purity is then assessed by analytical HPLC.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging capacity of compounds.

Protocol:

 Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).



- Sample Preparation: Dissolve neoeriocitrin in a suitable solvent (e.g., methanol or DMSO)
 to prepare a stock solution, from which serial dilutions are made.
- · Assay Procedure:
 - In a 96-well plate, add a specific volume of each **neoeriocitrin** dilution.
 - Add the DPPH working solution to each well and mix thoroughly.
 - Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Osteogenic Differentiation Assay in MC3T3-E1 Cells

This protocol assesses the ability of **neoeriocitrin** to promote the differentiation of preosteoblastic cells.

Protocol:

- Cell Culture: Culture MC3T3-E1 pre-osteoblast cells in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Induction of Osteogenic Differentiation:
 - Seed the cells in multi-well plates.
 - Once confluent, switch the culture medium to an osteogenic induction medium containing ascorbic acid and β-glycerophosphate.
 - Treat the cells with different concentrations of neoeriocitrin (e.g., a study found an optimal concentration of 2 μg/mL)[6][10].



- Assessment of Osteogenic Markers:
 - Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., 7 days), lyse the
 cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as
 the substrate[11].
 - Mineralization (Alizarin Red S Staining): After a longer period of culture (e.g., 21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits[11].
 - Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA from the
 cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the
 expression levels of osteogenic marker genes such as Runx2, Collagen Type I (Col1a1),
 and Osteocalcin (Bglap)[10][12].

Biological Activities and Signaling Pathways

Neoeriocitrin exhibits a range of biological activities, primarily attributed to its antioxidant, antiinflammatory, and osteogenic properties.

Antioxidant Activity

Neoeriocitrin is a potent antioxidant. Studies have shown its effectiveness in various antioxidant assays:

Table 5: Quantitative Antioxidant Activity of Neoeriocitrin

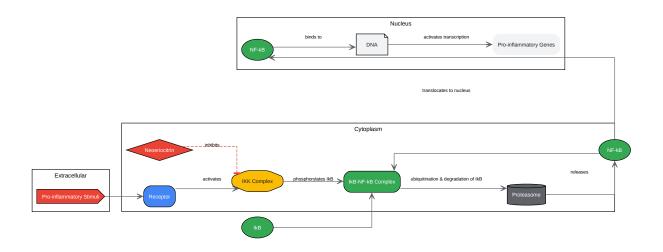
Assay	Activity	Reference
DPPH Radical Scavenging	17.2% inhibition	[2]
Superoxide Radical Scavenging	48.3% inhibition	[2]

Anti-inflammatory Activity and the NF-kB Signaling Pathway

Neoeriocitrin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B



(NF- κ B) signaling pathway. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids like **neoeriocitrin** can interfere with this pathway at multiple steps, including the inhibition of IKK activity and the subsequent prevention of I κ B α degradation[13][14][15].



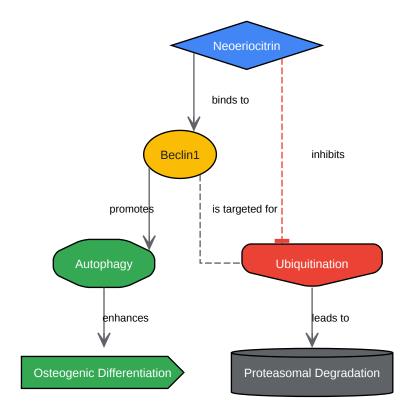
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Figure 2. Inhibition of the canonical NF-kB signaling pathway by **Neoeriocitrin**.



Osteogenic Activity and the Beclin-1/Autophagy Pathway

Recent studies have elucidated a novel mechanism for the osteogenic activity of **neoeriocitrin** involving the modulation of autophagy through its interaction with Beclin-1[16]. Autophagy is a cellular process for the degradation and recycling of cellular components, and it plays a crucial role in cellular differentiation and homeostasis. Beclin-1 is a key protein in the initiation of autophagy. **Neoeriocitrin** has been shown to directly bind to Beclin-1, stabilizing it by inhibiting its ubiquitination-mediated degradation. This leads to an increase in autophagy, which in turn enhances the osteogenic differentiation of stem cells[16].



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Figure 3. Neoeriocitrin promotes osteogenic differentiation via the Beclin-1/autophagy pathway.

Conclusion

Neoeriocitrin is a promising natural compound with a well-defined chemical structure and significant biological activities. Its antioxidant, anti-inflammatory, and particularly its novel role in



promoting osteogenic differentiation through the modulation of autophagy, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers to explore the full potential of **neoeriocitrin** in various therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical models, and explore its potential for drug development.

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